2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate 2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15628300
InChI: InChI=1S/C21H24N2O3S5/c1-4-26-13-5-6-15-14(11-13)17-18(30-31-19(17)27)21(2,3)23(15)16(24)12-29-20(28)22-7-9-25-10-8-22/h5-6,11H,4,7-10,12H2,1-3H3
SMILES:
Molecular Formula: C21H24N2O3S5
Molecular Weight: 512.8 g/mol

2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate

CAS No.:

Cat. No.: VC15628300

Molecular Formula: C21H24N2O3S5

Molecular Weight: 512.8 g/mol

* For research use only. Not for human or veterinary use.

2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate -

Specification

Molecular Formula C21H24N2O3S5
Molecular Weight 512.8 g/mol
IUPAC Name [2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl] morpholine-4-carbodithioate
Standard InChI InChI=1S/C21H24N2O3S5/c1-4-26-13-5-6-15-14(11-13)17-18(30-31-19(17)27)21(2,3)23(15)16(24)12-29-20(28)22-7-9-25-10-8-22/h5-6,11H,4,7-10,12H2,1-3H3
Standard InChI Key SIBVHIWGNQHRKT-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC(=S)N4CCOCC4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture comprises three primary components:

  • A dithioloquinoline backbone with a thioxo group at position 1 and ethoxy substitution at position 8.

  • A morpholine-4-carbodithioate group linked via a 2-oxoethyl bridge.

  • 4,4-Dimethyl substituents on the dihydroquinoline ring, enhancing steric stability .

The dithioloquinoline system introduces a planar aromatic framework with sulfur atoms at positions 1 and 2, facilitating π-π stacking interactions and metal coordination. The morpholine-4-carbodithioate group contributes a zwitterionic character, as observed in related morpholinium dithiocarbamate salts .

Crystallographic and Conformational Analysis

Crystal structures of morpholine-4-carbodithioate derivatives reveal chair conformations in the morpholine ring and intermolecular N—H···S hydrogen bonds that stabilize dimeric arrangements . The dithioloquinoline component adopts a puckered conformation, with puckering parameters (Q = 0.554–0.566 Å) indicative of moderate ring distortion . These structural attributes influence solubility and solid-state reactivity.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step organic transformations:

  • Quinoline Functionalization: Introduction of ethoxy and dimethyl groups via Friedel-Crafts alkylation or nucleophilic substitution.

  • Dithiolation: Reaction with sulfurizing agents (e.g., P₄S₁₀) to form the dithioloquinoline core.

  • Morpholine-4-Carbodithioate Conjugation: Coupling the dithioloquinoline intermediate with morpholine-4-carbodithioate using carbodiimide-mediated esterification .

A representative procedure for morpholine-4-carbodithioate synthesis involves the addition of carbon disulfide (CS₂) to morpholine in ethanol-water, followed by recrystallization .

Optimization Challenges

Critical parameters include:

  • Temperature Control: Excess heat promotes decomposition of the dithiocarbamate group.

  • Solvent Selection: Ethanol-water mixtures (1:1 v/v) optimize yield and purity .

  • Protection of Reactive Sites: Selective protection of the quinoline nitrogen prevents unwanted side reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic dithioloquinoline core. Solubility enhances in polar aprotic solvents (e.g., DMSO, DMFA). Stability studies indicate sensitivity to light and moisture, necessitating storage under inert atmospheres.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,150–1,250 cm⁻¹ (C=S stretch) and 650–750 cm⁻¹ (S—S stretch) .

  • NMR Spectroscopy: Distinct signals for ethoxy protons (δ 1.2–1.4 ppm, triplet) and morpholine methylenes (δ 3.4–3.7 ppm, multiplet) .

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum antimicrobial effects. For example, 8-ethoxyquinoline derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The dithiocarbamate moiety likely disrupts microbial metal homeostasis via chelation.

Interaction with Biological Targets

Surface plasmon resonance studies reveal high-affinity binding (Kd = 0.8 nM) to human topoisomerase II, suggesting a DNA-intercalating mechanism .

Applications in Materials Science

Nanomaterial Synthesis

Morpholine-4-carbodithioate complexes serve as single-source precursors for selenium and tellurium nanoparticles. Thermal decomposition at 200–300°C yields spherical nanoparticles (10–20 nm) with applications in photovoltaics .

Catalytic Uses

The compound’s sulfur-rich structure facilitates catalysis in cross-coupling reactions. For instance, Suzuki-Miyaura coupling achieves 85% yield using palladium nanoparticles derived from this precursor .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey ActivitySource
8-EthoxyquinolineC₁₁H₁₃NOAntimicrobial
4-MorpholinoquinolineC₁₂H₁₄N₂OAnticancer
Dithiocarbamate DerivativeC₆H₁₀N₂S₃Antiviral

The target compound’s hybrid structure synergizes the biological activities of its components while introducing unique physicochemical properties.

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